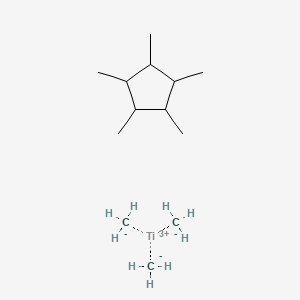
Trimethyl(pentamethylcyclopentadienyl)titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethyl(pentamethylcyclopentadienyl)titanium(IV) . This organometallic compound has the molecular formula C₁₃H₂₄Ti and a molecular weight of 228.22 g/mol . It is characterized by its yellow crystalline form and is sensitive to air, light, and moisture .
Métodos De Preparación
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): can be synthesized through various methods. One common synthetic route involves the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride in the presence of trimethylaluminum . The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The product is then purified by recrystallization from a suitable solvent .
Análisis De Reacciones Químicas
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions where the trimethyl or pentamethylcyclopentadienyl groups are replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydrides for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Material Science: It is used in the preparation of thin films and coatings due to its ability to form stable titanium-containing layers.
Biology and Medicine: It is studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents
Mecanismo De Acción
The mechanism by which trimethyl(pentamethylcyclopentadienyl)titanium(IV) exerts its effects involves the interaction of the titanium center with various substrates. The titanium center can coordinate with different ligands, facilitating various chemical transformations. The specific molecular targets and pathways involved depend on the nature of the ligands and the reaction conditions .
Comparación Con Compuestos Similares
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): can be compared with other similar compounds, such as:
- Trimethylcyclopentadienyltitanium(IV)
- Pentamethylcyclopentadienyltitanium(IV)
- Dimethyl(pentamethylcyclopentadienyl)titanium(IV)
These compounds share similar structural features but differ in the number and type of substituents on the cyclopentadienyl ring. The unique combination of trimethyl and pentamethylcyclopentadienyl groups in trimethyl(pentamethylcyclopentadienyl)titanium(IV) provides it with distinct reactivity and stability characteristics .
Propiedades
Fórmula molecular |
C13H29Ti |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
carbanide;1,2,3,4,5-pentamethylcyclopentane;titanium(3+) |
InChI |
InChI=1S/C10H20.3CH3.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H3;/q;3*-1;+3 |
Clave InChI |
LONFEOAAJOAARW-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.[Ti+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















